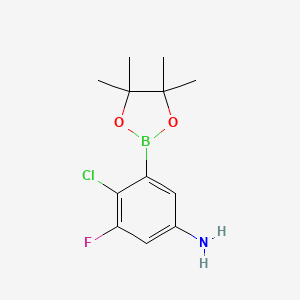![molecular formula C24H15NS2 B13922036 Bis(dibenzo[b,d]thiophen-3-yl)amine](/img/structure/B13922036.png)
Bis(dibenzo[b,d]thiophen-3-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-3-Dibenzothienyl-3-dibenzothiophenamine: is a complex organic compound with the molecular formula C24H15NS2 and a molecular weight of 381.51 g/mol . This compound is characterized by the presence of two dibenzothiophene groups attached to an amine group, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-3-Dibenzothienyl-3-dibenzothiophenamine typically involves the reaction of dibenzothiophene derivatives with amine groups under controlled conditions. One common method involves the use of dibenzothiophene-3-boronic acid and dibenzothiophene-3-amine in a Suzuki coupling reaction . The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene . The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-3-Dibenzothienyl-3-dibenzothiophenamine may involve similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, automated purification systems such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-3-Dibenzothienyl-3-dibenzothiophenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using in the presence of a to reduce the thiophene rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings using reagents such as or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid like .
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-3-Dibenzothienyl-3-dibenzothiophenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a due to its unique electronic properties.
Medicine: Explored for its potential and properties.
Industry: Utilized in the development of and .
Mécanisme D'action
The mechanism of action of N-3-Dibenzothienyl-3-dibenzothiophenamine involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins , leading to changes in their function. The compound’s unique structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription. Additionally, its interaction with proteins can lead to the inhibition of enzymatic activity, contributing to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
N-3-Dibenzothienyl-3-dibenzothiophenamine can be compared with other similar compounds such as:
N-3-Dibenzothienylbenzamide: Similar in structure but with a benzamide group instead of an amine group.
Bis(dibenzo[b,d]thiophen-3-yl)amine: Another compound with two dibenzothiophene groups but different connectivity.
The uniqueness of N-3-Dibenzothienyl-3-dibenzothiophenamine lies in its specific arrangement of dibenzothiophene groups and its versatile reactivity, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C24H15NS2 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
N-dibenzothiophen-3-yldibenzothiophen-3-amine |
InChI |
InChI=1S/C24H15NS2/c1-3-7-21-17(5-1)19-11-9-15(13-23(19)26-21)25-16-10-12-20-18-6-2-4-8-22(18)27-24(20)14-16/h1-14,25H |
Clé InChI |
AZDGWBOGOBPZKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6S5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


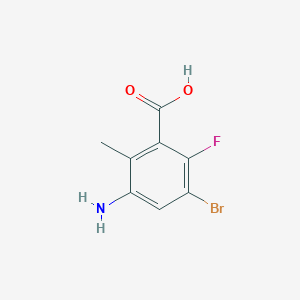

![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)
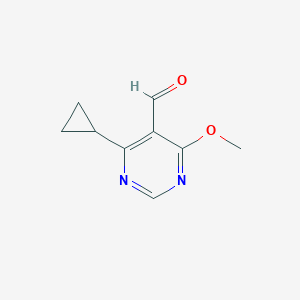

![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-C]pyridine-1-carboxylate](/img/structure/B13921989.png)
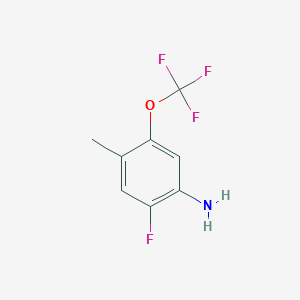
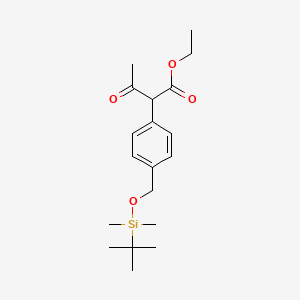
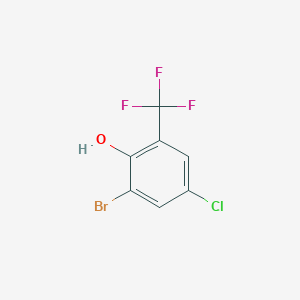
![6-Bromobenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B13921995.png)
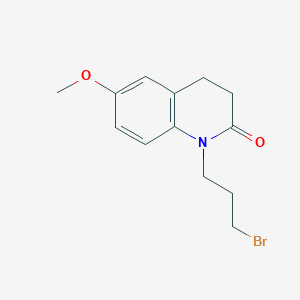
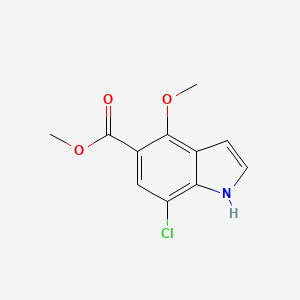
![7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13922017.png)
